2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine
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Description
2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C19H19N7 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.17019364 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various biological targets . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit the SARS-CoV-2 main protease (Mpro) , which plays a crucial role in viral replication.
Mode of Action
It’s known that similar compounds interact effectively with the active site amino acid residues of their targets . For example, in the case of SARS-CoV-2 Mpro, the inhibitors interact with crucial active site amino acid residues His41, Cys145, and Glu166 .
Biochemical Pathways
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have shown antifungal, antitubercular, and antibacterial activities , suggesting they may interfere with the biochemical pathways of these organisms.
Pharmacokinetics
It’s suggested that similar compounds may have poor cell permeability , which could impact their bioavailability.
Result of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated antitumor activity , suggesting they may induce cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
The 2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine molecule is known to interact with various enzymes, proteins, and other biomoleculesIt is believed that due to their structural similarities to nucleic bases, these compounds may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
Cellular Effects
Preliminary studies suggest that these compounds may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-13-11-17(26-19(23-13)21-12-22-26)25-9-6-14(7-10-25)16-5-4-15-3-2-8-20-18(15)24-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUYLSYQHVDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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